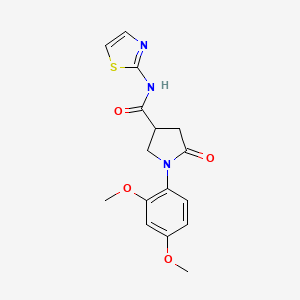
N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including chloro, methoxy, fluoro, and indole moieties. Such compounds are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: 5-chloro-2,4-dimethoxyaniline and 6-fluoroindole.
Step 1: Formation of an intermediate by reacting 5-chloro-2,4-dimethoxyaniline with an appropriate acylating agent to introduce the acetamide group.
Step 2: Coupling the intermediate with 6-fluoroindole under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Batch or Continuous Flow Reactors: To control reaction parameters precisely.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Using nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in drug development for targeting specific diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may:
Bind to Receptors: Interact with specific receptors or enzymes in the body.
Inhibit Enzymes: Act as inhibitors of enzymes involved in disease pathways.
Modulate Pathways: Influence signaling pathways or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide: Lacks the fluoro group.
N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide: Has a chloro group instead of fluoro.
N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-methoxy-1H-indol-1-yl)acetamide: Has a methoxy group instead of fluoro.
Uniqueness
The presence of the fluoro group in N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide may confer unique properties, such as:
Increased Lipophilicity: Enhancing membrane permeability.
Altered Binding Affinity: Modifying interactions with biological targets.
Enhanced Stability: Improving metabolic stability and resistance to degradation.
Properties
Molecular Formula |
C18H16ClFN2O3 |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-fluoroindol-1-yl)acetamide |
InChI |
InChI=1S/C18H16ClFN2O3/c1-24-16-9-17(25-2)14(8-13(16)19)21-18(23)10-22-6-5-11-3-4-12(20)7-15(11)22/h3-9H,10H2,1-2H3,(H,21,23) |
InChI Key |
WTXKVPDEKKFAKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C=CC3=C2C=C(C=C3)F)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B11008743.png)
![3-[2-(4a-hydroxy-1-phenyloctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11008746.png)
![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B11008749.png)

methanone](/img/structure/B11008761.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11008774.png)
![4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B11008777.png)
![7-methyl-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexane]-5,11(10H)-dione](/img/structure/B11008781.png)


![N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B11008795.png)
![1-(furan-2-ylmethyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11008799.png)
![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11008818.png)
![methyl N-{2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}-beta-alaninate](/img/structure/B11008821.png)
